2,5-Bis(chloromethyl)pyridine

Vue d'ensemble

Description

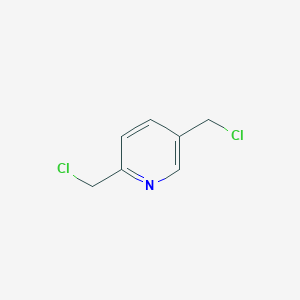

. This compound is characterized by the presence of two chloromethyl groups attached to a pyridine ring, making it a valuable building block in the field of organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(chloromethyl)pyridine typically involves the chlorination of 2,5-dimethylpyridine. One common method includes the use of phosgene in the presence of a catalyst such as piperazine. The reaction is carried out in toluene at elevated temperatures (70-80°C) to achieve the desired product . Another method involves the use of solid triphosgene or diphosgene as chlorinating agents, which helps in reducing the production of hazardous waste .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced chlorination techniques and catalysts allows for efficient large-scale production while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bis(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of methylpyridine derivatives.

Applications De Recherche Scientifique

Coordination Chemistry

2,5-Bis(chloromethyl)pyridine is extensively used as a precursor for synthesizing various ligands and coordination complexes. These complexes are pivotal in catalysis and material science.

| Application | Description |

|---|---|

| Catalysis | Forms coordination complexes with transition metals for catalytic processes. |

| Material Science | Used in the development of new materials with unique properties. |

The compound plays a crucial role in synthesizing biologically active molecules. Its derivatives have been explored for potential pharmaceutical applications.

- Drug Development : It is involved in creating new therapeutic agents, particularly in oncology.

- Agrochemicals : The compound's derivatives are studied for their efficacy as pesticides and herbicides.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated the use of this compound in synthesizing compounds that exhibit anticancer properties. For example, derivatives have shown promising results against specific cancer cell lines.

- Fluorescent Chemosensors : A recent study highlighted its application in developing fluorescent chemosensors for detecting heavy metals such as Hg²⁺. The chemosensor utilizes the compound's ability to form stable complexes with metal ions .

Mécanisme D'action

The mechanism of action of 2,5-Bis(chloromethyl)pyridine primarily involves its reactivity towards nucleophiles. The chloromethyl groups act as electrophilic centers, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and coordination compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Bis(chloromethyl)pyridine: Similar in structure but with chloromethyl groups at the 2 and 6 positions.

2-Chloro-5-(chloromethyl)pyridine: Contains a single chloromethyl group and an additional chlorine atom on the pyridine ring.

Trifluoromethylpyridine: Contains trifluoromethyl groups instead of chloromethyl groups, offering different reactivity and applications.

Uniqueness

2,5-Bis(chloromethyl)pyridine is unique due to the positioning of its chloromethyl groups, which allows for specific reactivity patterns and the formation of unique coordination complexes. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in both research and industrial applications.

Activité Biologique

2,5-Bis(chloromethyl)pyridine is a halogenated pyridine derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The presence of chloromethyl groups enhances its reactivity and biological potential. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 56 µg/mL | |

| Escherichia coli | 55 µg/mL | |

| Bacillus subtilis | Not specified | |

| Candida albicans | Not specified |

The compound exhibited moderate activity against these bacteria and fungi. The MIC values indicate that it can inhibit bacterial growth effectively at relatively low concentrations.

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored. Research indicates that compounds with similar structures may inhibit viral replication through various mechanisms. While specific data on this compound's antiviral activity remains limited, the broader category of pyridine compounds has shown promise against viruses such as SARS-CoV-2.

Case Studies

- Antimicrobial Studies : A study synthesized several pyridinium salts derived from this compound. These derivatives were tested against multiple microbial strains, revealing that certain modifications to the pyridine structure could enhance antibacterial efficacy significantly. The best-performing compound demonstrated an MIC of 56 µg/mL against S. aureus .

- Antiviral Research : Although direct studies on this compound are scarce, related compounds have been evaluated for their ability to inhibit viral enzymes critical for replication. These findings suggest that further investigation into the antiviral properties of this compound could be fruitful.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The chloromethyl groups may facilitate binding to microbial proteins or enzymes involved in cell wall synthesis or metabolic processes. This interaction disrupts normal cellular functions leading to microbial death or inhibition.

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that halogenated pyridines can exhibit cytotoxic effects at higher concentrations. Therefore, careful evaluation is necessary during drug development processes.

Table 2: Toxicological Data Overview

Propriétés

IUPAC Name |

2,5-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOWJNFBJPIHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529402 | |

| Record name | 2,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94126-97-3 | |

| Record name | 2,5-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges have researchers faced in synthesizing 2,5-bis(chloromethyl)pyridine, and how has recent research addressed these challenges?

A1: Previous attempts to synthesize this compound through radical chlorination often resulted in low yields of the desired dichloride. This was not due to poor radical selectivity or low reactivity of the starting materials. Instead, the main challenge stemmed from unwanted post-halogenation reactions affecting the desired product. Recent research [] has demonstrated that carefully controlling the reaction conditions, particularly during and after the halogenation step, can significantly improve the yield of this compound. This highlights the importance of optimizing reaction parameters and post-reaction handling procedures to enhance the synthesis of this valuable monomer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.